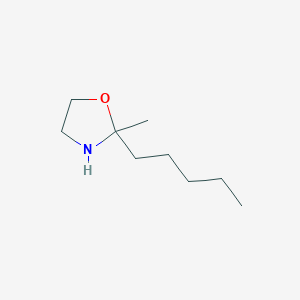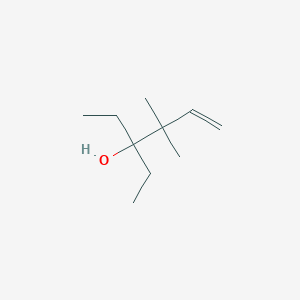
3-Ethyl-4,4-dimethylhex-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4,4-dimethylhex-5-en-3-ol is an organic compound with the molecular formula C10H20O It is a type of alcohol with a unique structure that includes a double bond and multiple alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,4-dimethylhex-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylhex-5-en-3-one with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and cost-effectiveness. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas (H2) with a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: H2 gas with a palladium catalyst under high pressure.
Substitution: SOCl2 in the presence of pyridine as a base.
Major Products Formed
Oxidation: 3-Ethyl-4,4-dimethylhex-5-en-3-one or 3-Ethyl-4,4-dimethylhexanoic acid.
Reduction: 3-Ethyl-4,4-dimethylhexanol.
Substitution: 3-Ethyl-4,4-dimethylhex-5-en-3-yl chloride.
Applications De Recherche Scientifique
3-Ethyl-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Ethyl-4,4-dimethylhex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure may also participate in electrophilic or nucleophilic addition reactions, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-4,4-dimethylhexane: A saturated analog without the double bond.
3-Ethyl-4,4-dimethylhex-5-en-2-ol: A positional isomer with the hydroxyl group at a different position.
3,4-Dimethylhex-5-en-3-ol: A structural isomer with different alkyl group arrangements.
Uniqueness
3-Ethyl-4,4-dimethylhex-5-en-3-ol is unique due to its specific combination of a double bond and a tertiary alcohol group
Propriétés
Numéro CAS |
55629-20-4 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
3-ethyl-4,4-dimethylhex-5-en-3-ol |
InChI |
InChI=1S/C10H20O/c1-6-9(4,5)10(11,7-2)8-3/h6,11H,1,7-8H2,2-5H3 |
Clé InChI |
RQUZXINQUUMFES-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(C)(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
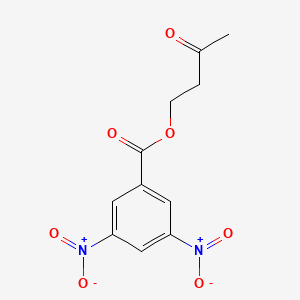
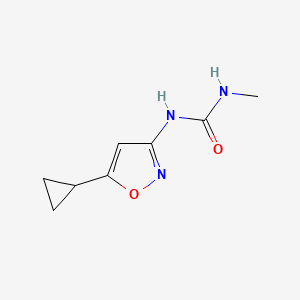
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
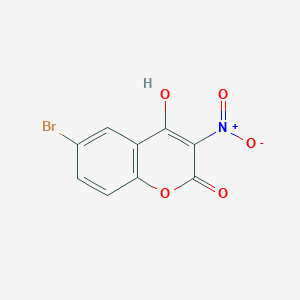
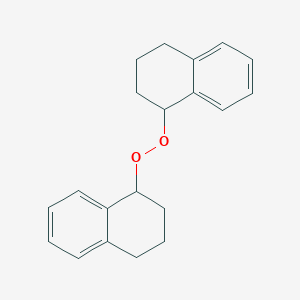
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
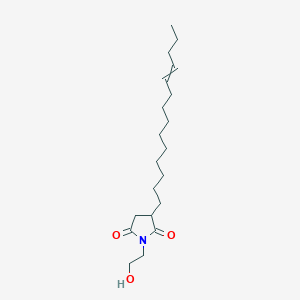

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)

![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
